Cas no 932320-68-8 (N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide)

N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Methylphenyl)-2-oxo-4-phenyl-1(2H)-quinazolineacetamide
- 932320-68-8
- 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide
- N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- AKOS002029487
- N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
- F3167-1504
-
- インチ: 1S/C23H19N3O2/c1-16-8-7-11-18(14-16)24-21(27)15-26-20-13-6-5-12-19(20)22(25-23(26)28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27)
- InChIKey: ISCGMLDRBWLGMW-UHFFFAOYSA-N
- SMILES: O=C1N=C(C2C=CC=CC=2)C2C=CC=CC=2N1CC(NC1C=CC=C(C)C=1)=O
計算された属性
- 精确分子量: 369.147726857g/mol
- 同位素质量: 369.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 611
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 61.8Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 14.36±0.70(Predicted)
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3167-1504-1mg |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-20μmol |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-3mg |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-2μmol |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-5mg |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-25mg |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-15mg |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-10μmol |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-30mg |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3167-1504-40mg |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932320-68-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 |
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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7. Back matter
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamideに関する追加情報
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide: A Comprehensive Overview
The compound with CAS No 932320-68-8, known as N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential bioactivity. This compound belongs to the class of quinazolinone derivatives, which are well-known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Recent studies have further elucidated its mechanism of action and potential therapeutic applications, making it a subject of intense research interest.
The quinazolinone core of this compound is a key structural feature that contributes to its biological activity. Quinazolinones are heterocyclic compounds with a benzene ring fused to a pyrimidine ring, providing a rigid framework that can interact with various biological targets. In the case of N-(3-methylphenyl)-2-(2-oxo-4-phenyl...), the substitution pattern at the 4-position of the quinazolinone ring with a phenyl group enhances its hydrophobicity and potentially improves its binding affinity to target proteins. Additionally, the acetylamine group attached to the quinazolinone moiety introduces flexibility and hydrogen bonding capabilities, further modulating its bioactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and modular assembly strategies. For instance, researchers have employed the Biginelli reaction to construct the quinazolinone skeleton, followed by subsequent functionalization steps to introduce the acetylamine and aryl groups. These methods not only enhance the scalability of the synthesis but also allow for fine-tuning of the substituents to optimize bioactivity.
From a pharmacological perspective, N-(3-methylphenyl)-... has demonstrated promising activity in preclinical models. Studies have shown that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it has been reported to possess cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism underlying these effects appears to involve modulation of signaling pathways such as MAPK and NF-kB, which are critical for cell proliferation and inflammation.
One of the most exciting developments in recent research is the exploration of N-(3-methylphenyl)-... as a potential lead compound for drug development. Researchers have employed computational modeling techniques, such as molecular docking and QSAR analysis, to predict its binding modes and optimize its pharmacokinetic properties. These studies have revealed that the compound has favorable drug-like properties, including good solubility and moderate permeability.
In conclusion, N-(3-methylphenyl)-... represents a promising candidate for further exploration in drug discovery programs targeting inflammatory diseases and cancer. Its unique chemical structure, coupled with advances in synthetic chemistry and pharmacological research, positions it as a valuable tool for addressing unmet medical needs. As research continues to uncover its full potential, this compound may pave the way for innovative therapeutic interventions in the near future.
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